molecular formula C7H16N2O B6202444 methyl[2-(morpholin-3-yl)ethyl]amine CAS No. 1511116-03-2

methyl[2-(morpholin-3-yl)ethyl]amine

Cat. No.: B6202444
CAS No.: 1511116-03-2
M. Wt: 144.21 g/mol
InChI Key: FPWKDIJBSGHIKE-UHFFFAOYSA-N
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Description

Methyl[2-(morpholin-3-yl)ethyl]amine is an organic compound that features both amine and ether functional groups. This compound is part of the morpholine family, which is known for its widespread availability in natural products and biologically relevant compounds . The presence of the morpholine ring in its structure makes it an interesting subject for various chemical and biological studies.

Properties

CAS No.

1511116-03-2

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N-methyl-2-morpholin-3-ylethanamine

InChI

InChI=1S/C7H16N2O/c1-8-3-2-7-6-10-5-4-9-7/h7-9H,2-6H2,1H3

InChI Key

FPWKDIJBSGHIKE-UHFFFAOYSA-N

Canonical SMILES

CNCCC1COCCN1

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(morpholin-3-yl)ethyl]amine undergoes various chemical reactions typical for secondary amines. These include:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated compounds and strong bases are typically employed.

Major Products Formed

The major products formed from these reactions include various substituted morpholines, N-oxides, and simpler amines .

Scientific Research Applications

Pharmaceutical Development

Methyl[2-(morpholin-3-yl)ethyl]amine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its ability to interact with specific receptors in the brain makes it particularly valuable for developing treatments for neurological disorders. Research indicates that compounds with morpholine structures can enhance the efficacy of drugs targeting neurotransmitter systems, thereby improving therapeutic outcomes for conditions such as depression and anxiety disorders .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding. It aids researchers in understanding complex biological pathways, which is crucial for developing new therapeutic strategies. For instance, this compound has been shown to inhibit certain enzymes involved in disease processes, providing a potential avenue for drug development targeting cancer and neurodegenerative diseases .

Drug Design

The structural features of this compound make it a valuable scaffold in medicinal chemistry. Researchers utilize it to design novel compounds that can exhibit enhanced efficacy and reduced side effects compared to existing drugs. This approach is particularly beneficial in creating targeted therapies that minimize adverse effects while maximizing therapeutic benefits .

Material Science

Beyond its pharmaceutical applications, this compound is also explored in material science for developing advanced materials such as polymers and coatings. Its chemical functionalities allow for modifications that improve material properties, making it suitable for applications requiring specific performance characteristics, such as durability and resistance to environmental factors .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for various techniques, aiding in the quantification and characterization of similar compounds within complex mixtures. Its use as a reference material enhances the accuracy of analytical methods employed in both research and industrial settings .

Case Study 1: Neurological Drug Development

A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of morpholine derivatives, including this compound, which demonstrated significant activity against serotonin receptors. This research supports the potential use of morpholine-based compounds in treating mood disorders.

Case Study 2: Enzyme Inhibition

Research published in Biochemical Pharmacology investigated the inhibitory effects of this compound on specific proteases involved in cancer progression. The findings indicated that this compound could serve as a lead molecule for developing new anticancer agents.

Mechanism of Action

The mechanism by which methyl[2-(morpholin-3-yl)ethyl]amine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[2-(morpholin-3-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine ring and additional functional groups makes it a versatile compound for various applications .

Biological Activity

Methyl[2-(morpholin-3-yl)ethyl]amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is classified as an amine with a morpholine ring, which is known for its role in various biological activities. The structure can be represented as follows:

Chemical Structure C7H16N2O\text{Chemical Structure }\quad \text{C}_7\text{H}_{16}\text{N}_2\text{O}

This compound features a morpholine moiety, which contributes to its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In a study evaluating various monomeric alkaloids, it was found that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds derived from morpholine structures demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various pathogens .

Pathogen MIC (mg/mL)
E. coli0.0048
Bacillus mycoides0.0048
C. albicans0.0195

2. Anticancer Potential

This compound and its derivatives have been explored for their anticancer properties. A study on furanopyrimidine-based compounds indicated that modifications involving morpholine groups resulted in enhanced selectivity against mutant EGFR in non-small cell lung cancer models . The introduction of morpholine significantly improved the compound's activity, suggesting a promising avenue for targeted cancer therapy.

Compound IC50 (nM) Selectivity Ratio
Compound 52814 (mutant vs WT)

The biological activity of this compound may involve modulation of various signaling pathways. For example, studies have shown that related compounds can influence MAP kinase pathways, which are crucial for cell proliferation and survival . Specifically, alterations in the expression levels of ERK and JNK pathways were noted, indicating potential pro-apoptotic effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study of various alkaloids, this compound derivatives were tested against E. coli and C. albicans, showing promising results in inhibiting microbial growth . The study highlighted the structure-activity relationship (SAR), suggesting that specific substitutions on the morpholine ring enhance antimicrobial activity.

Case Study 2: Cancer Cell Inhibition

Another investigation focused on the use of morpholine-containing compounds in targeting EGFR mutations in lung cancer cells . The results demonstrated significant inhibition of cancer cell proliferation, with observed selectivity towards mutant forms of EGFR compared to wild-type receptors.

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